molecular formula C10H13NO5S2 B1371009 3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 1097001-67-6

3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No.: B1371009
CAS No.: 1097001-67-6
M. Wt: 291.3 g/mol
InChI Key: KNGWFBSRXWIMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a complex organic compound with a molecular formula of C10H13NO5S2. It is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperidine ring with a hydroxyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple stepsThe hydroxyl group is then introduced via selective oxidation or hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and continuous production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxyl group, sulfonyl group, and thiophene ring allows for diverse interactions and modifications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)sulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c12-7-1-4-11(5-2-7)18(15,16)8-3-6-17-9(8)10(13)14/h3,6-7,12H,1-2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWFBSRXWIMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 2
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 3
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 4
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 5
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 6
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

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